Pluviatolide

Vue d'ensemble

Description

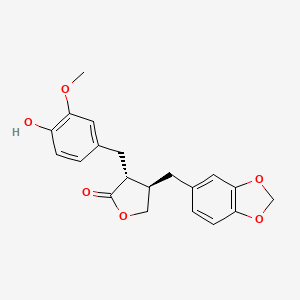

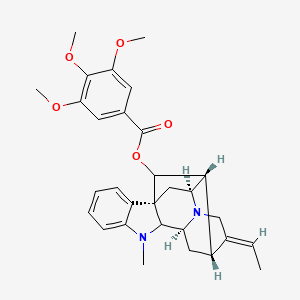

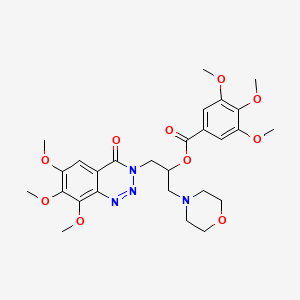

La pluviatolide est un lignane, un type de produit naturel dérivé du couplage oxydatif de deux unités phénylpropanoïdes. Elle se caractérise par une structure de butan-4-olide, plus précisément une dihydrofuranne-2(3H)-one substituée par un groupe vanillyle en position 3 et un groupe 3,4-méthylènedioxybenzyle en position 4 . Ce composé se retrouve dans diverses plantes, notamment le Sinopodophyllum hexandrum et le Podophyllum peltatum, et participe à la biosynthèse de la podophyllotoxine, un précurseur d'importants médicaments anticancéreux .

Applications De Recherche Scientifique

Pluviatolide has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other lignans and related compounds.

Biology: Studies focus on its role in plant metabolism and its biosynthetic pathways.

Mécanisme D'action

Target of Action

Pluviatolide is a lignan that can be found in the bark of Zanthoxylum pluviatile Hartley . It is used as a precursor for the synthesis of (-)-Podophyllotoxin , a potent antiviral and anti-neoplastic compound . The primary targets of this compound are the enzymes involved in the biosynthesis of Podophyllotoxin .

Mode of Action

The mode of action of this compound involves its conversion into various compounds through enzymatic reactions. This compound 4-O-methyltransferase (PhOMT3) converts (-)-pluviatolide into bursehernin by methylation at C4’OH . Bursehernin 5’-hydroxylase (CYP71CU1) incorporates a molecular oxygen at C5’ in bursehernin, which results in (-)-5’-desmethyl-yatein .

Biochemical Pathways

The biochemical pathway of this compound is part of the larger lignan biosynthesis pathway leading to Podophyllotoxin . The pathway involves the conversion of (-)-matairesinol into (-)-pluviatolide, which is then transformed into bursehernin and subsequently into (-)-5’-desmethyl-yatein . These transformations involve several enzymes, including this compound 4-O-methyltransferase (PhOMT3) and Bursehernin 5’-hydroxylase (CYP71CU1) .

Result of Action

The result of this compound’s action is the production of (-)-5’-desmethyl-yatein , a precursor to Podophyllotoxin . Podophyllotoxin and its derivatives are known for their potent antiviral and anti-neoplastic properties .

Analyse Biochimique

Biochemical Properties

Pluviatolide interacts with several enzymes and proteins. It has been found to scavenge ABTS and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays . It also inhibits matrix metalloproteinase-7 (MMP-7), an enzyme involved in the breakdown of extracellular matrix in normal physiological processes .

Cellular Effects

The effects of this compound on cells are diverse. It has antioxidant properties, which can protect cells from damage caused by harmful free radicals . It also has enzyme inhibitory properties, which can influence cell function by altering the activity of certain enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of MMP-7, thereby influencing the breakdown of the extracellular matrix . It also scavenges free radicals, which can prevent damage to cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is associated with SDH4, SDH5, and PLS4 in lignan monomer polymerization . Specific information on its interactions with enzymes or cofactors, effects on metabolic flux, or metabolite levels is not currently available.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La pluviatolide peut être synthétisée par un processus de synthèse organique en plusieurs étapes. Une méthode courante consiste à convertir la matairesinol en this compound à l'aide d'une enzyme cytochrome P450, plus précisément CYP719A23 . Les conditions réactionnelles impliquent généralement la présence d'oxygène et de nicotinamide adénine dinucléotide phosphate réduit (NADPH) comme cofacteur.

Méthodes de production industrielle : La production industrielle de this compound repose souvent sur l'extraction de sources végétales telles que le Sinopodophyllum hexandrum. Le processus d'extraction implique une extraction par solvant suivie d'étapes de purification pour isoler le composé . Des progrès en matière d'ingénierie métabolique et de biologie synthétique sont également explorés pour produire de la this compound dans des hôtes microbiens .

Analyse Des Réactions Chimiques

Types de réactions : La pluviatolide subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .

4. Applications de la Recherche Scientifique

La this compound a des applications diverses dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres lignanes et de composés apparentés.

Biologie : Les études portent sur son rôle dans le métabolisme des plantes et ses voies de biosynthèse.

5. Mécanisme d'Action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle participe à la formation d'un pont méthylènedioxy dans la biosynthèse de la podophyllotoxine . Ce processus est catalysé par l'enzyme CYP719A23, qui convertit la matairesinol en this compound. Les activités biologiques du composé, telles que les effets anticancéreux, sont attribuées à sa capacité à interagir avec les cibles cellulaires et à perturber des voies spécifiques .

Composés Similaires :

Podophyllotoxine : Un lignane étroitement apparenté possédant de puissantes propriétés anticancéreuses.

Matairesinol : Un précurseur dans la biosynthèse de la this compound.

Déoxypodophyllotoxine : Un autre lignane avec des voies de biosynthèse et des activités biologiques similaires.

Unicité : La this compound est unique en raison de sa structure spécifique et de la présence d'un pont méthylènedioxy, qui est essentiel à son activité biologique. Son rôle dans la biosynthèse de la podophyllotoxine et de ses dérivés met en évidence son importance en chimie médicinale .

Comparaison Avec Des Composés Similaires

Podophyllotoxin: A closely related lignan with potent anticancer properties.

Matairesinol: A precursor in the biosynthesis of pluviatolide.

Deoxypodophyllotoxin: Another lignan with similar biosynthetic pathways and biological activities.

Uniqueness: this compound is unique due to its specific structure and the presence of a methylenedioxy bridge, which is crucial for its biological activity. Its role in the biosynthesis of podophyllotoxin and its derivatives highlights its importance in medicinal chemistry .

Propriétés

IUPAC Name |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTZTNYFALPGHW-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950854 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-68-6 | |

| Record name | (-)-Pluviatolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28115-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pluviatolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)

![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)